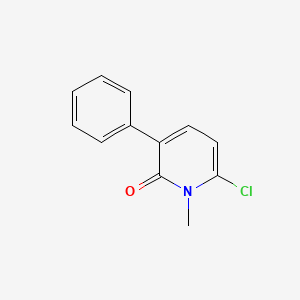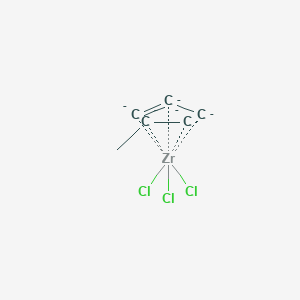
6-Chloro-1-methyl-3-phenylpyridin-2(1H)-one
Overview
Description
6-Chloro-1-methyl-3-phenylpyridin-2(1H)-one is a chemical compound that belongs to the pyridine family. It is also known as NSC 40030 or CP-31398. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery.
Mechanism Of Action
The exact mechanism of action of 6-Chloro-1-methyl-3-phenylpyridin-2(1H)-one is not fully understood. However, it has been suggested that the compound may exert its anticancer activity by inducing apoptosis or programmed cell death in cancer cells. It may also inhibit the activity of enzymes involved in cell proliferation and survival.
Biochemical And Physiological Effects
Studies have shown that 6-Chloro-1-methyl-3-phenylpyridin-2(1H)-one can affect various biochemical and physiological processes in the body. It has been found to modulate the expression of genes involved in cell proliferation, apoptosis, and inflammation. Additionally, it has been shown to inhibit the activity of enzymes such as protein kinase C and cyclin-dependent kinases, which are involved in cell cycle regulation.
Advantages And Limitations For Lab Experiments
One of the advantages of using 6-Chloro-1-methyl-3-phenylpyridin-2(1H)-one in lab experiments is its relatively simple synthesis method. Additionally, the compound has been shown to exhibit potent anticancer and neuroprotective activity, making it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in vivo.
Future Directions
There are several future directions for research on 6-Chloro-1-methyl-3-phenylpyridin-2(1H)-one. One area of interest is the development of novel derivatives of the compound with improved pharmacological properties. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and to identify its molecular targets. Finally, the potential applications of 6-Chloro-1-methyl-3-phenylpyridin-2(1H)-one in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's should be further explored.
Scientific Research Applications
6-Chloro-1-methyl-3-phenylpyridin-2(1H)-one has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. Additionally, it has been found to possess neuroprotective properties and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
6-chloro-1-methyl-3-phenylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c1-14-11(13)8-7-10(12(14)15)9-5-3-2-4-6-9/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEIJVTZUDVLKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C(C1=O)C2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-1-methyl-3-phenylpyridin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(2-methylpyrazol-3-yl)carbamoyl]benzoic Acid](/img/structure/B3278487.png)






![4-(1-(2-Chloro-2-phenylethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B3278554.png)
![N-benzyl-1-(2-chloro-2-phenylethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3278557.png)
![4-Chloro-1-(2-chloro-2-phenylethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3278560.png)

